3-(3-Phenoxypropyl)piperidine
CAS No.: 1219977-32-8
Cat. No.: VC2671430
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219977-32-8 |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | 3-(3-phenoxypropyl)piperidine |
| Standard InChI | InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2 |
| Standard InChI Key | CQDUAPWOKYJVMS-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CCCOC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CNC1)CCCOC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characterization
3-(3-Phenoxypropyl)piperidine consists of a piperidine ring with a phenoxypropyl substituent at the 3-position. This structure differs from the more commonly studied 1-(3-phenoxypropyl)piperidine, where the substituent is attached to the nitrogen atom of the piperidine ring. The general structural characteristics include:
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Molecular formula: C14H21NO
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Basic structure: A six-membered piperidine ring with a phenoxypropyl chain at position 3
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Functional groups: Secondary amine (piperidine nitrogen), ether linkage (phenoxy group)
The 1-substituted analog, which appears more frequently in research literature, has similar properties but distinct pharmacological activity due to the different position of substitution .
Physical and Chemical Properties
While specific data for 3-(3-Phenoxypropyl)piperidine is limited, predicted properties based on structural analysis include:
| Property | Expected Value |
|---|---|
| Molecular Weight | Approximately 219.32 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO) |
| LogP | Approximately 3.0-3.5 (lipophilic) |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Similar compounds in this class, such as 1-(3-phenoxypropyl)piperidine derivatives, demonstrate XLogP3-AA values around 3.6, with no hydrogen bond donors and 2 hydrogen bond acceptors .
Related Analogs and Structural Variations
1-(3-Phenoxypropyl)piperidine
This positional isomer has received significant research attention. It serves as a key pharmacophore in histamine H3 receptor (H3R) antagonists, an important target for neurodegenerative disease treatments . The compound features:
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A piperidine ring with the phenoxypropyl chain attached to the nitrogen (position 1)
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High binding affinity to the H3R receptor
Substituted Derivatives
Various modifications of the basic phenoxypropyl piperidine structure have been synthesized to enhance specific properties:
Synthetic Approaches
Stereochemical Considerations
For chiral derivatives, asymmetric synthesis approaches have been documented:
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Noyori-type asymmetric hydrogenation has been employed as a key step in the synthesis of chiral piperidine derivatives
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Chiral resolution using L-tartaric acid has been successfully implemented for separating racemic mixtures
Pharmacological Activity
Receptor Binding Properties
Phenoxypropyl piperidine compounds demonstrate significant activity at several receptor targets:
Histamine H3 Receptor (H3R)
1-(3-phenoxypropyl)piperidine represents a well-established H3R pharmacophore with high binding affinity . Derivatives exhibit:
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Nanomolar binding affinities (Ki values < 10 nM)
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Antagonistic or inverse agonist activity
Opioid Receptor-Like 1 (ORL1/NOP)
3-phenoxypropyl piperidine analogs have been identified as novel ORL1 receptor agonists:
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Structure-activity relationships have been explored through modifications of the phenoxypropyl region
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Several potent and selective analogs have been identified
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The compounds demonstrate antinociceptive and sedative properties when administered intravenously to rodents
Applications in Chemical Research
Polymer Science
1-(3-phenoxypropyl)piperidine-4-one has been utilized as an AB2 monomer for synthesizing hyperbranched polymers:
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The reaction produces polymers with 100% degree of branching
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The electrophilicity of the piperidine-4-one ring is enhanced through space electrostatic repulsion and inductive effects
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The polymers form through reactions with aromatic nucleophiles, creating irreversibly formed diarylated compounds
Medicinal Chemistry
The phenoxypropyl piperidine scaffold serves as a versatile platform in medicinal chemistry:
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As a pharmacophore for developing receptor-selective ligands
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For establishing structure-activity relationships through systematic modifications
Current Research Directions
Multi-Target Drug Design
Recent research has explored the development of multi-target compounds incorporating the phenoxypropyl piperidine scaffold:
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Linking 1-(3-phenoxypropyl)piperidine with triphenylphosphonium cations to create compounds with both H3R activity and antioxidative properties
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These compounds show potential in addressing the multifaceted pathology of neurodegenerative diseases
Structure Optimization
Ongoing structure-activity relationship studies focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume